REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([CH:8]=O)=[N:4][CH:5]=[CH:6][N:7]=1.[CH2:10]([NH:12][C:13]1[CH:18]=[CH:17][N:16]=[CH:15][C:14]=1[NH2:19])[CH3:11].S([O-])(O)=O.[Na+]>CC(N(C)C)=O>[CH2:10]([N:12]1[C:13]2[CH:18]=[CH:17][N:16]=[CH:15][C:14]=2[N:19]=[C:8]1[C:3]1[C:2]([NH2:1])=[N:7][CH:6]=[CH:5][N:4]=1)[CH3:11] |f:2.3|
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Name
|
|
Quantity
|
0.3 g
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Type
|
reactant
|
Smiles
|
NC=1C(=NC=CN1)C=O
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Name
|
|
Quantity
|
0.36 g
|
Type
|
reactant
|
Smiles
|
C(C)NC1=C(C=NC=C1)N
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
S(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
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Control Type
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UNSPECIFIED
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Setpoint
|
200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between ethyl acetate and water
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Type
|
EXTRACTION
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Details
|
The reaction was extracted with ethyl acetate (×3)
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Type
|
WASH
|
Details
|
the combined organic layers were washed with water and saturated aqueous sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
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Details
|
After filtration
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Type
|
CONCENTRATION
|
Details
|
the organics were concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(=NC=2C=NC=CC21)C=2C(=NC=CN2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.46 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |